(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide
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Overview
Description
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide is a complex organic compound with a unique structure. This compound features a phenanthrene core with various functional groups, including a dimethylamino group, a hydroxy group, and a methoxy group. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide involves multiple steps. The starting materials typically include phenanthrene derivatives, which undergo a series of functional group transformations. Key steps may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions.
Introduction of Functional Groups: Hydroxylation, methylation, and amination reactions are used to introduce the hydroxy, methoxy, and dimethylamino groups, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of the dimethylamino group suggests it could interact with biological targets such as receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The dimethylamino group may facilitate binding to these targets, while the hydroxy and methoxy groups could influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (4AR,4BS,7S,10AS)-7-Hydroxy-1,1-dimethyl-2,4A,4B,5,6,7,8,8A,10,10A-deca-hydro-9(1H)-phenanthrenone
- 4-[4-(4-Dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate
Uniqueness
What sets (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide apart is its combination of functional groups and the specific stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H36N2O3 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C27H36N2O3/c1-26(2)23-12-7-17-15-20(25(31)28-18-8-10-19(11-9-18)29(4)5)22(32-6)16-21(17)27(23,3)14-13-24(26)30/h8-11,15-16,23-24,30H,7,12-14H2,1-6H3,(H,28,31)/t23-,24-,27+/m0/s1 |
InChI Key |
NKRGGIKLIDBQMW-NLJOTIRTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC=C(C=C4)N(C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3=CC(=C(C=C3C2(CCC1O)C)OC)C(=O)NC4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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